Silane, dichloromethyl[1-(methylphenyl)ethyl]-
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Overview
Description
Silane, dichloromethyl[1-(methylphenyl)ethyl]-: . This compound is characterized by the presence of a silane group bonded to a dichloromethyl group and a 1-(methylphenyl)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dichloromethyl[1-(methylphenyl)ethyl]- typically involves the reaction of dichloromethylsilane with 1-(methylphenyl)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Silane, dichloromethyl[1-(methylphenyl)ethyl]- involves large-scale reactions using high-purity starting materials and advanced catalytic systems. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Silane, dichloromethyl[1-(methylphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl lithium or Grignard reagents.
Major Products: The major products formed from these reactions include silanol derivatives, methyl-substituted silanes, and various substituted silanes depending on the reagents and conditions used .
Scientific Research Applications
Silane, dichloromethyl[1-(methylphenyl)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silane, dichloromethyl[1-(methylphenyl)ethyl]- exerts its effects involves the interaction of its silane group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The pathways involved include nucleophilic substitution and addition reactions, which enable the compound to modify and stabilize other molecules .
Comparison with Similar Compounds
Properties
IUPAC Name |
dichloro-methyl-[1-(4-methylphenyl)ethyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2Si/c1-8-4-6-10(7-5-8)9(2)13(3,11)12/h4-7,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWKFMLCSDHKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)[Si](C)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992573 |
Source
|
Record name | Dichloro(methyl)[1-(4-methylphenyl)ethyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718635-97-3 |
Source
|
Record name | Benzene, [1-(dichloromethylsilyl)ethyl]methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloro(methyl)[1-(4-methylphenyl)ethyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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